

Application Notes and Protocols for In Vivo Administration of IHMT-IDH1-053

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Compound of Interest		
Compound Name:	IHMT-IDH1-053	
Cat. No.:	B12387073	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It demonstrates significant promise in preclinical studies for cancers harboring IDH1 mutations, primarily through the inhibition of the oncometabolite 2-hydroxyglutarate (2-HG). This document provides a summary of the available data on IHMT-IDH1-053 and a generalized protocol for its in vivo administration based on studies of similar IDH1 inhibitors. Detailed experimental protocols from the primary literature for IHMT-IDH1-053 were not publicly available at the time of this writing. Therefore, the provided protocols should be considered as a starting point for developing a study-specific methodology.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. **IHMT-IDH1-053** is an irreversible, covalent inhibitor that specifically targets mutant IDH1, offering a promising therapeutic strategy. In preclinical models, **IHMT-IDH1-053** has been shown to effectively inhibit 2-HG production in a HT1080 xenograft mouse model.[2][3]



Quantitative Data Summary

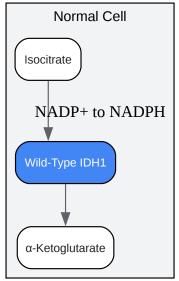
The following tables summarize the key in vitro potency data for **IHMT-IDH1-053**.

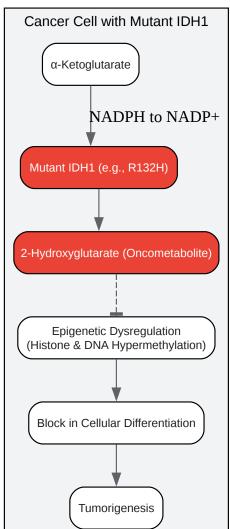
Parameter	Value	Cell Line/Assay Conditions	Reference
IC50 (IDH1 R132H)	4.7 nM	Enzyme Assay	[2][4]
IC50 (2-HG Production)	28 nM	IDH1 R132H mutant transfected 293T cells	[2][4]

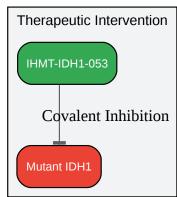
Signaling Pathway

Mutant IDH1 enzymes, most commonly with a substitution at the R132 residue, gain a new function: the NADPH-dependent reduction of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). This oncometabolite competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases. The resulting hypermethylation of histones and DNA leads to altered gene expression and a block in cellular differentiation, ultimately promoting tumorigenesis. **IHMT-IDH1-053** acts by irreversibly binding to the mutant IDH1 enzyme, thereby blocking the production of 2-HG and its downstream oncogenic effects.

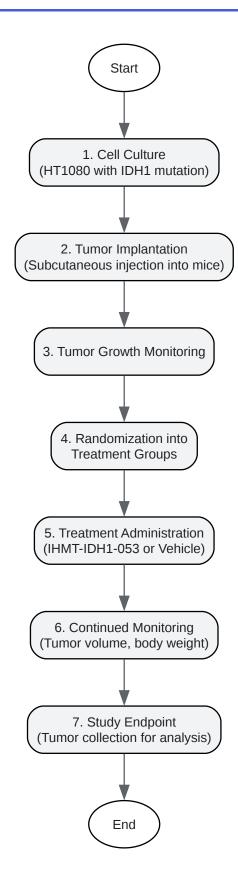












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